Ammelide

Description

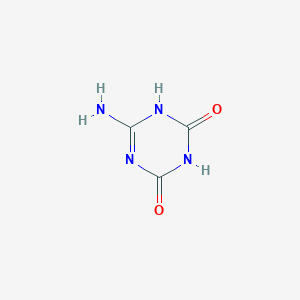

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUZVBSHIWEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214757 | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-93-2, 167613-80-1 | |

| Record name | Ammelide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMELIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 167613-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of Ammelide

Classical Synthetic Routes to Ammelide

Classical synthetic approaches to this compound typically involve the controlled reaction of specific nitrogen-containing precursors under defined temperature and chemical conditions.

Synthesis from Dicyandiamide (B1669379) and Aqueous Ammonia (B1221849)

A notable classical method for synthesizing this compound involves heating dicyandiamide with aqueous ammonia. This reaction is conducted at elevated temperatures, specifically within the range of 160-170 °C, utilizing aqueous ammonia with a specific gravity of 0.90 at.uawikipedia.org. Dicyandiamide (cyanoguanidine) serves as a foundational precursor in the synthesis of various triazine compounds, including this compound google.com.

Synthesis via Thermal Decomposition of Melam with Sulfuric Acid

This compound can also be synthesized through the thermal decomposition of melam in the presence of sulfuric acid. This process involves heating melam with concentrated sulfuric acid for a brief period at approximately 190 °C at.uawikipedia.org. Following this heating, the product is introduced into a large excess of water, leading to the slow separation of this compound sulfate (B86663) at.ua. Related studies have also demonstrated the synthesis of ammelinium sulfate compounds through the hydrolysis of melam in diluted sulfuric acid, further illustrating the role of melam hydrolysis in this compound formation researchgate.netresearchgate.net. The acidic hydrolysis of melam is a recognized route for this compound synthesis uni-muenchen.de.

Advanced Synthetic Methodologies

Beyond traditional laboratory preparations, research has delved into more complex and theoretically significant pathways for this compound formation, particularly those mimicking early Earth conditions.

Kinetic and Thermodynamic Investigations of Urea (B33335) Pyrolysis Products

The thermal decomposition, or pyrolysis, of urea is a complex process influenced by temperature, leading to the formation of various intermediates and products, including this compound. Kinetic and thermodynamic studies have elucidated the sequential reactions involved in this process.

Urea begins to decompose at temperatures exceeding 152 °C, yielding ammonia (NH₃) and isocyanic acid (HNCO) rsc.orgnih.gov. Subsequently, this generated isocyanic acid reacts with intact urea molecules to form biuret (B89757) rsc.orgnih.govresearchgate.net. The formation of this compound, alongside cyanuric acid and ammeline (B29363), primarily occurs from biuret at temperatures above 190 °C researchgate.netcapes.gov.br. While cyanuric acid and this compound can begin to appear at approximately 175 °C, their reaction rates are initially very slow researchgate.netcapes.gov.br. A substantial increase in reaction rates, driven by the decomposition of biuret, is observed above 193 °C, with the production of cyanuric acid, ammeline, and this compound largely completing by 250 °C researchgate.netcapes.gov.br.

Kinetic models have been developed to describe the decomposition of urea and the formation of its byproducts, including this compound. These models have been validated through thermogravimetric analyses (TGA) researchgate.net. Research indicates that an increase in the heating rate during urea pyrolysis can lead to a shift in product distribution, favoring the production of this compound over cyanuric acid researchgate.net. Thermodynamic data for urea decomposition and its byproducts have also been investigated to provide a comprehensive understanding of these processes rsc.orgresearchgate.net.

Role of Intermediates in Thermal Decomposition

The thermal decomposition of urea to this compound involves several critical intermediates. The initial decomposition of urea produces isocyanic acid (HNCO) and ammonia (NH₃) rsc.orgnih.gov. Isocyanic acid then reacts with unreacted urea to form biuret rsc.orgnih.govresearchgate.net. Biuret serves as a direct precursor for the formation of this compound and cyanuric acid rsc.orgresearchgate.netcapes.gov.brresearchgate.net. In some proposed reaction schemes, this compound can also be formed directly from cyanuric acid researchgate.net. Furthermore, in biological contexts, this compound can be formed as a sequential product from melamine (B1676169) through the action of melamine deaminase, which first deaminates melamine to ammeline, and then ammeline to this compound researchgate.netresearchgate.net.

Mechanistic Studies of this compound Reactions

This compound participates in various reactions, with deamination being a particularly well-studied pathway.

Deamination Reactions of this compound

This compound undergoes deamination, a process that results in the removal of an amino group, typically leading to the formation of cyanuric acid researchgate.netresearchgate.netpnas.org. These deamination reactions have been investigated under various conditions, including in vacuum and aqueous solutions researchgate.net. Beyond chemical synthesis, certain bacterial enzymes, such as AtzC and TrzC, are known to catalyze the deamination of this compound nih.gov. Notably, human guanine (B1146940) deaminase has also been engineered to exhibit activity towards this compound, highlighting the potential for enzymatic manipulation in such reactions nih.gov.

Two-Step Nucleophilic Addition Mechanism

The deamination of this compound, similar to that of ammeline, proceeds via a two-step mechanism researchgate.netresearchgate.net. The initial step involves a nucleophilic addition, which leads to the formation of a tetrahedral intermediate researchgate.netresearchgate.net. This intermediate is a crucial transient species in the reaction pathway. This two-step mechanism, involving a nucleophilic attack and the formation of a tetrahedral intermediate, is a common feature observed in the deamination reactions of various nucleobases rsc.orgdoi.org.

Role of Proton Shifts in Product Formation

Following the formation of the tetrahedral intermediate in the deamination of this compound, a subsequent 1,3-proton shift is essential for the formation of the final products, such as cyanuric acid researchgate.netresearchgate.net. Proton shifts play a critical role in facilitating these deamination reactions, often mediated by surrounding water molecules that can act as both proton donors and acceptors, thereby catalyzing the reaction rsc.orgdoi.orglibretexts.org. In some enzymatic deamination mechanisms, specific amino acid residues, such as a conserved glutamate, can serve as proton shuttles, further emphasizing the importance of precise proton transfer in product formation rsc.orgtamu.edu.

Energy Barriers and Activation Energies

Computational investigations into the deamination reactions of this compound reveal distinct energy profiles. The deamination of this compound generally exhibits lower energy barriers compared to that of ammeline. Current time information in Bordeaux, FR.fishersci.pt For instance, the lowest calculated activation energy for this compound deamination is reported as 61 kJ/mol, determined using the APFD/6-31G(d) level of theory. Current time information in Bordeaux, FR.fishersci.pt In the broader context of triazine formation from urea, which includes this compound, specific energy barriers have been identified for key steps. The initial activation of urea to generate a radical intermediate requires a relatively small energy barrier of 4.8 kcal/mol (approximately 20.1 kJ/mol). fishersci.ca Subsequent steps involve a radical addition to a carbonyl group with an energy barrier of 19.0 kcal/mol (approximately 79.5 kJ/mol) and a 1,3-H rearrangement proceeding through a four-membered ring transition state with an energy barrier of 22.4 kcal/mol (approximately 93.7 kJ/mol). fishersci.ca The formation of this compound from a radical molecule complex can be barrierless or involve a small barrier of 1.0 kcal/mol (approximately 4.2 kJ/mol). fishersci.ca

| Reaction Step (Context) | Energy Barrier (kcal/mol) | Energy Barrier (kJ/mol) | Source |

|---|---|---|---|

| Urea activation to radical intermediate | 4.8 | 20.1 | fishersci.ca |

| Radical addition to carbonyl group (this compound formation) | 19.0 | 79.5 | fishersci.ca |

| 1,3-H rearrangement (this compound formation) | 22.4 | 93.7 | fishersci.ca |

| This compound formation from radical molecule complex | 1.0 (or barrierless) | 4.2 (or barrierless) | fishersci.ca |

| This compound deamination (lowest calculated) | - | 61 | Current time information in Bordeaux, FR.fishersci.pt |

Conversion to Cyanuric Acid

This compound can be efficiently converted into cyanuric acid through various chemical processes. This conversion can be achieved by employing oxidizing agents, such as potassium permanganate, or by boiling this compound with either acids or alkalis. nih.gov The deamination of this compound to produce cyanuric acid proceeds via a two-step mechanism involving nucleophilic addition and a subsequent 1,3-proton shift. Current time information in Bordeaux, FR. this compound serves as a key intermediate in the hydrolytic degradation pathway of melamine, ultimately leading to the formation of cyanuric acid. fao.orgnih.gov In industrial contexts, heating urea cyanurate at temperatures between 180 °C and 220 °C typically yields pure cyanuric acid. However, when the temperature is increased to 220-320 °C, the product may contain a minor amount of this compound (less than 20% by weight). nih.gov this compound, along with ammeline, is considered an undesirable by-product in melamine manufacturing due to its acidic nature and its catalytic effect on subsequent melamine-formaldehyde resin production, necessitating its removal through alkali washing or crystallization. tera.org

This compound in Ammonia Formation Pathways

This compound plays a role in ammonia formation pathways, particularly through its decomposition. When this compound is heated with water to 170 °C, it decomposes to yield carbon dioxide and ammonia. nih.gov In kinetic models describing urea decomposition, this compound is often assumed to decompose into gaseous by-products. wikipedia.org Furthermore, this compound, ammeline, and melamine are observed to gradually decompose at temperatures exceeding 360 °C, with this compound specifically undergoing elimination at approximately 600 °C. wikipedia.org The broader context of deamination reactions, such as those involving cytosine and adenine, also illustrates the formation of ammonia as a product. Current time information in Bordeaux, FR.

Coordination Chemistry of Triazines and this compound Derivatives

Triazines, characterized by their heterocyclic ring structure containing three carbon and three nitrogen atoms, are highly versatile compounds in coordination chemistry. fishersci.ca They are known for their ability to form stable complexes with various metal ions, making them valuable in the development of novel materials, catalysts, and coordination compounds. fishersci.cabmrb.io Triazine cores are frequently incorporated into pincer systems, such as PN₃P ligands, which are attractive for metal-ligand cooperativity due to their π-deficient heterocyclic core, strong σ-donating phosphines, and the presence of an acidic NH functionality. scilit.com

While the coordination chemistry of this compound itself is less extensively documented than other triazines, its derivatives and related triazines exhibit significant coordination properties. This compound derivatives have shown potential as subunits for cocrystallization. fishersci.co.uk Studies have also determined the tautomeric forms of ammeline and this compound moieties within coordination chemistry contexts. fishersci.co.uk Trispyrazolyl-1,3,5-triazine derivatives, for instance, are recognized as valuable ligands capable of forming complexes with metals like palladium(II) and silver(I). fishersci.be The coordination behavior of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), another triazine, has been explored, highlighting its susceptibility to hydrolysis in the presence of certain metal cations. guidechem.com this compound, possessing functional groups, inherently has the capacity to coordinate with metal ions. bmrb.io

Advanced Analytical Methodologies for Ammelide

Chromatographic Techniques

Chromatographic techniques are fundamental for separating ammelide from other co-existing compounds in a sample matrix, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (DAD, UV)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) and Ultraviolet (UV) detection is widely utilized for the analysis of this compound.

HPLC-DAD: This technique has been successfully applied for the determination of this compound (AMD) and dicyandiamide (B1669379) (DCD) in animal feed, demonstrating quantitative limits ranging from 0.1 to 1.000 ppm. vjol.info.vnvjol.info.vn In other applications, HPLC-DAD was used to identify melamine (B1676169), ammeline (B29363), this compound, and cyanuric acid simultaneously in cereal flours. For melamine, a limit of detection (LOD) of 5 ppm was reported. globalresearchonline.netresearchgate.net Furthermore, HPLC-DAD has been employed for the analysis of melamine residues in protein powders, achieving a 10 µg/mL LOD, and in pet food with an LOD of 0.1 µg/mL. globalresearchonline.netresearchgate.netumaine.edu An isocratic liquid chromatography method utilizing UV absorbance-DAD detection at 220 nm enabled the separation of melamine, this compound, ammeline, and cyanuric acid with baseline resolution, typically within approximately 8 minutes. nih.gov

HPLC-UV: HPLC with UV detection is a robust method for the simultaneous detection of melamine, ammeline, this compound, and formaldehyde (B43269) in melamine plastic kitchenware. researchgate.net For the analysis of melamine and related substances, including this compound, in fertilizers, HPLC with UV detection at 210 nm has shown excellent linearity with R² values of 0.9999 or higher. The relative standard deviation (%RSD) for this compound's peak area from six consecutive analyses was reported as 0.42%. scirp.orgchromatographytoday.com Another HPLC-UV method for identifying and separating melamine and other nitrogen compounds in milk powder utilized a Symmetry C18 column with an optimal UV detection wavelength of 240 nm. derpharmachemica.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for this compound analysis. This method has been developed for determining this compound (AMD) and dicyandiamide (DCD) in animal feed, achieving method detection and quantitation limits of 5 and 10 ppb, respectively, for both compounds. vjol.info.vn

In the context of infant formula analysis, UPLC-MS/MS has been employed for the determination of melamine, ammeline, this compound, and cyanuric acid. The absolute instrument detection limit (signal-to-noise ratio of 3) for this compound was approximately 0.5 pg per injection. nih.govresearchgate.netnih.gov Research findings indicated that concentrations of this compound were consistently very low, typically below 0.02 mg/kg, in analyzed infant formula samples. nih.gov Waters ACQUITY UPLC systems with tandem quadrupole mass spectrometers can detect melamine and ammeline at ppb levels in under two minutes, providing enhanced sensitivity and mass specificity. waters.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a conventional method for determining this compound. A GC-MS method for the determination of melamine, this compound, ammeline, and cyanuric acid in plant products reported a quantification limit of 2 mg/kg for each of the four compounds. besjournal.com GC-MS has also been mentioned in the context of determining DCD and AMD. vjol.info.vn

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific technique for this compound analysis, particularly when dealing with complex matrices.

Methodology and Performance: For the simultaneous determination of melamine, this compound, ammeline, and cyanuric acid in milk and milk products, samples are typically extracted and then derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The derivatized compounds are then analyzed by GC-MS/MS using multiple reaction monitoring (MRM). besjournal.comresearchgate.netnih.govbesjournal.com

Linearity and Detection Limits: This method has demonstrated linear detectable ranges from 0.004 mg/kg to 1.6 mg/kg for this compound and its analogues, with a correlation coefficient of no less than 0.999. besjournal.comresearchgate.netnih.gov The detection limit for this compound in milk powder was reported as 0.002 mg/kg (with a signal-to-noise ratio of 3). besjournal.comresearchgate.netnih.govbesjournal.com

Recovery and Reproducibility: Recovery rates for this compound and related compounds in spiked blank milk powder at concentrations of 0.5, 1, and 2 mg/kg ranged between 61.4% and 117.2%, with relative standard deviations not exceeding 11.5%. besjournal.comresearchgate.netnih.gov

Application in Egg Samples: GC-MS/MS has also been applied for the simultaneous determination of these compounds in egg samples. Decision limits (CCα) for this compound in egg samples ranged from 3.5 to 5.9 µg/kg, and in milk powder from 2.5 to 3.8 µg/kg. The detection capabilities (CCβ) were 4.9-8.4 µg/kg and 3.6-9.5 µg/kg, respectively. nih.gov

Triple Quadrupole GC/MS: A modified FDA GC-MS method, adapted for triple quadrupole GC/MS systems, allows for the detection of melamine and its analogs, including this compound, at 0.25 ppm. This method exhibits excellent linearity (R² > 0.99) within the range of 0.16 to 2.5 ppm and provides screening, quantification, and confirmation in a single, short run. hpst.czwaters.com

Capillary Zone Electrophoresis with Diode Array Detection (CZE-DAD)

Capillary Zone Electrophoresis with Diode Array Detection (CZE-DAD) offers a simple, rapid, and accurate approach for the determination of this compound alongside melamine, ammeline, and cyanuric acid. This technique has been effectively applied to various matrices, including egg, dairy products, and pet feed. globalresearchonline.netresearchgate.net

Separation Conditions: Separation is typically performed using a 40 mM disodium (B8443419) hydrogen phosphate (B84403) buffer at pH 9.0 as the running buffer. globalresearchonline.netresearchgate.net

Detection Limits and Separation Time: Reported detection limits for this compound using CZE-DAD include 0.03 µg/mL. jfda-online.com Other studies indicate LODs lower than 0.342 µg/g for this compound in milk powder, yogurt, milk, and ice cream. csic.es The method allows for the complete separation of the four compounds within a short analysis time, typically around 5.2 minutes. jfda-online.com

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation, provide highly specific and sensitive detection capabilities for this compound. Beyond the hyphenated techniques discussed (UPLC-MS/MS, GC-MS/MS), other MS approaches are also employed.

Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique has been utilized for the analysis of this compound, melamine, ammeline, and cyanuric acid. When using sinapinic acid as the matrix under positive ion conditions, (M+H)+ ions were observed for this compound and ammeline. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As a broader category, LC-MS/MS is extensively used for the analysis of melamine and its degradation products, including this compound. eurl-pesticides.eu In such applications, this compound, ammeline, and cyanuric acid are often analyzed in electrospray ionization (ESI) negative mode, typically with a Hypercarb column, while melamine and cyromazine (B1669673) are covered in ESI positive mode using a BEH Amide column. eurl-pesticides.eu This dual-mode approach allows for comprehensive screening and quantification of these polar compounds.

Sample Preparation and Extraction Strategies

Solvent Systems

For liquid chromatography, particularly hydrophilic interaction liquid chromatography (HILIC), mobile phases rich in organic solvents like acetonitrile (B52724) are frequently used. For instance, a binary mobile phase consisting of 2mM ammonium (B1175870) formate (B1220265) and 0.02% (v/v) formic acid in water (Mobile Phase A) and 100% acetonitrile (Mobile Phase B) has been utilized for UPLC-MS/MS analysis of this compound in infant formula nih.gov. Another HILIC method uses a mobile phase of acetonitrile and 10 mM ammonium formate buffer solution at pH 3.5 (88:12, v/v) researchgate.net. In some reversed-phase HPLC methods, a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is used sielc.com. A 100% water mobile phase has also been developed for HPLC-PDA analysis of this compound, demonstrating high stability and linearity scirp.orgscirp.org.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the clean-up and enrichment of this compound from various matrices, reducing matrix interference and improving analytical sensitivity. For instance, in the determination of this compound in animal feed, a solid phase extraction (SPE) purification process using an SPE SCX (cation extraction) column (500 mg/3 mL) with an extraction solvent of acetonitrile:water (50:50, v:v) has been reported vjol.info.vn. After filtration, the extract is passed through the SPE column, and the cleaned solution is then concentrated and redissolved for HPLC analysis vjol.info.vn.

Another application of SPE involves the use of Bond Elut Plexa™ SPE cartridges for the clean-up of this compound in milk and infant formula, where the cartridge is conditioned with acetonitrile, and the supernatant from centrifugation is transferred for clean-up chromatographyonline.com. In methods for milk products, protein removal with HCl is often followed by matrix clean-up using Sep-Pak C18 cartridges, where the matrix is bound to the cartridge jfda-online.com. Polymeric SPE cartridges like SiliaPrepX SCX (60 mg/3 mL), a strong cation exchanger, are also employed for the clean-up of melamine, ammeline, and this compound in powdered infant milk. The procedure involves conditioning with methanol (B129727) and water, loading the pretreated sample, washing with formic acid in water and methanol/acetonitrile, and eluting with ammonium hydroxide (B78521) in methanol/acetonitrile silicycle.com.

Ion Exchange Clean-up

Ion exchange clean-up is a valuable technique for purifying samples containing this compound, particularly when separating it from complex matrices. Strong cation exchange (SCX) phases are often utilized due to the basic nature of this compound. For example, SiliaPrepX SCX polymeric SPE cartridges, which are functionalized with a strong cation exchanger (tosic acid), are used for the clean-up of this compound in powdered infant milk silicycle.com. This type of sorbent exhibits high selectivity for acids (pKa 2-10) and is stable in organic solvents, making it suitable for retaining basic compounds like this compound while allowing other matrix components to pass through or be washed away silicycle.com. The elution step typically involves a solution that neutralizes the charge or competes for binding sites, such as ammonium hydroxide in methanol/acetonitrile silicycle.com.

Derivatization Techniques

Derivatization techniques are often employed to enhance the volatility and thermal stability of this compound, making it suitable for gas chromatography (GC) analysis, particularly GC-MS/MS. A common derivatization reagent used for this compound and its analogues is bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA with 1% TMCS) besjournal.comfda.govnih.govsigmaaldrich.com.

The derivatization process typically involves evaporating an aliquot of the sample supernatant to dryness under a gentle stream of nitrogen gas. Subsequently, a mixture of pyridine (B92270) and acetonitrile is added, followed by the BSTFA with 1% TMCS reagent. The mixture is then vortexed and incubated at an elevated temperature, such as 70 °C for 45 minutes, to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives besjournal.comfda.govsigmaaldrich.com. These TMS derivatives are more volatile and thermally stable, allowing for efficient separation and detection by GC-MS/MS.

Method Validation and Performance Metrics

Robust analytical methods for this compound require thorough validation to ensure their reliability, accuracy, and precision. Key performance metrics include limits of detection and quantification, and recovery rates and reproducibility.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of analytical methods for this compound is assessed by their Limits of Detection (LOD) and Quantification (LOQ). These values vary depending on the analytical technique, matrix, and specific method parameters.

For GC-MS/MS methods, LODs for this compound in milk powder have been reported as low as 0.002 mg/kg (signal-to-noise ratio of 3), with LOQs at 0.005 mg/kg (signal-to-noise ratio of 10) besjournal.comnih.govresearchgate.netbesjournal.com. In infant formula, LC-MS/MS methods have achieved an this compound LOD of 0.0008 mg/kg nih.gov. For HPLC-MS/MS analysis in animal feed, LOD and LOQ values for this compound were reported as 5 ppb and 10 ppb, respectively vjol.info.vn. In urine samples analyzed by UPLC-MS/MS, LOD for this compound was 0.04 ng/mL and LOQ was 0.14 ng/mL nih.gov. Micellar electrokinetic chromatography (MEKC) has reported an this compound detection limit of 0.03 µg/mL jfda-online.com. For HPLC methods, LODs can be around 10 µg/kg and LOQs around 40 µg/kg for simultaneous quantification of this compound and other related compounds in complex tissue samples cabidigitallibrary.orgsigmaaldrich.com.

The following table summarizes some reported LOD and LOQ values for this compound:

| Analytical Method | Matrix | LOD (mg/kg or µg/mL) | LOQ (mg/kg or µg/mL) | Reference |

| GC-MS/MS | Milk powder | 0.002 | 0.005 | besjournal.comnih.govresearchgate.netbesjournal.com |

| LC-MS/MS | Infant formula | 0.0008 | - | nih.gov |

| HPLC-MS/MS | Animal feed | 0.005 (ppb) | 0.010 (ppb) | vjol.info.vn |

| UPLC-MS/MS | Urine | 0.00004 (ng/mL) | 0.00014 (ng/mL) | nih.gov |

| MEKC | Milk products | 0.03 (µg/mL) | - | jfda-online.com |

| HPLC | Tissue samples | 0.010 | 0.040 | cabidigitallibrary.orgsigmaaldrich.com |

Recovery Rates and Reproducibility

Recovery rates and reproducibility are crucial indicators of a method's accuracy and precision. For this compound analysis, recovery rates generally demonstrate good accuracy, often ranging from 60% to over 100%, depending on the matrix and fortification levels.

In GC-MS/MS methods for milk powder, recovery rates for this compound spiked at concentrations of 0.5, 1, and 2 mg/kg ranged from 61.4% to 117.2%, with relative standard deviations (RSD) not exceeding 11.5% (n=6) besjournal.comnih.govresearchgate.netbesjournal.com. For UPLC-MS/MS analysis of this compound in infant formula, recoveries relative to 13C internal standards were generally greater than 80%, with RSDs less than 10% nih.gov. In a study on animal feed using HPLC-MS/MS, the method showed good performance regarding reproducibility vjol.info.vn. For UPLC-MS/MS in urine samples, recovery rates for standard addition samples (0.2, 5, 50, and 200 ng/mL) ranged from 94.6% to 106.5%, with intra-day precision between 0.73% and 8.34%, and inter-day precision less than 6.80% (n=6) nih.gov. In MEKC for milk samples, this compound recovery was 105.4% with an RSD of 2.84% in UHT milk, and 98.0% with an RSD of 6.65% in milk chocolate wafer jfda-online.com. HPLC methods for complex tissue samples reported recoveries between 72.2% and 115.4% with RSDs less than 12% cabidigitallibrary.org.

The following table presents reported recovery rates and reproducibility data for this compound:

| Analytical Method | Matrix | Fortification Levels (mg/kg or ng/mL) | Recovery Rate (%) | Reproducibility (RSD%) | Reference |

| GC-MS/MS | Milk powder | 0.5, 1, 2 | 61.4 - 117.2 | ≤ 11.5 | besjournal.comnih.govresearchgate.netbesjournal.com |

| UPLC-MS/MS | Infant formula | 0.01, 0.05, 0.25 | > 80 | < 10 | nih.gov |

| UPLC-MS/MS | Urine | 0.2, 5, 50, 200 | 94.6 - 106.5 | Intra-day: 0.73-8.34, Inter-day: < 6.80 | nih.gov |

| MEKC | UHT milk | 2 (µg/mL) | 105.4 | 2.84 | jfda-online.com |

| MEKC | Milk chocolate wafer | 2 (µg/mL) | 98.0 | 6.65 | jfda-online.com |

| HPLC | Tissue samples | - | 72.2 - 115.4 | < 12 | cabidigitallibrary.org |

Specificity and Cross-Reactivity

Specificity in analytical methods refers to the ability to accurately measure the target analyte, this compound, without interference from other substances present in the sample cmbr-journal.com. The lack of cross-reactivity with other compounds is a key indicator of a method's specificity aoac.org.

In the analysis of this compound, particularly when co-occurring with its structural analogs like melamine, ammeline, and cyanuric acid, ensuring specificity is paramount. Gas chromatography-mass spectrometry (GC-MS) methods require highly reproducible chromatographic separation to distinguish this compound from co-eluting compounds, as several quantitation ions may be shared among different peaks restek.com. Challenges in GC/MS analysis have been noted for this compound and ammeline at lower concentrations due to partial coelution with matrix compounds exhibiting isobaric interferences, which can complicate accurate integration and identification restek.com. To mitigate such interferences, adjustments to GC conditions, such as employing a higher starting temperature or a slower temperature ramp, can enhance resolution and improve specificity fda.gov.

In immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), the specificity for this compound can vary depending on the antibody and assay design. Some commercial ELISA kits developed for melamine detection have demonstrated cross-reactivity with ammeline but notably did not detect this compound or cyanuric acid, suggesting that the specific 4,6-diamino-1,3,5-triazine structure might be required for binding in those assays nih.gov. Conversely, other highly optimized ELISA methods for melamine have reported very low cross-reactivity (less than or equal to 1%) with this compound, ammeline, and cyanuric acid, indicating a high degree of specificity for melamine in those particular assays nih.gov. Another study on melamine immunoassays specifically reported cross-reactivity values for this compound, ammeline, cyanuric acid, cyanuric chloride, and atrazine (B1667683) as less than 0.01% when certain coating antigens were utilized, demonstrating minimal interference from these related compounds in the melamine assay mdpi.com.

The following table summarizes reported cross-reactivity data for this compound in certain melamine-specific ELISA assays:

| Related Compound | Cross-Reactivity (%) (Melamine-specific ELISA) | Source |

| This compound | Not detected (in some kits) | nih.gov |

| This compound | ≤ 1% (in certain optimized assays) | nih.gov |

| This compound | < 0.01% (with specific coating antigens) | mdpi.com |

Matrix Effects and Compensation Strategies

Matrix effects are a significant concern in the quantitative analysis of this compound, particularly at lower concentrations restek.com. These effects arise from co-extracted components in the sample matrix that can interfere with the analytical signal, leading to inaccuracies such as signal suppression or enhancement nih.gov. The absolute response of analytical standards for related compounds like melamine and cyanuric acid has been observed to vary considerably across different infant formula samples, ranging from 17% to 96% for 15N13C-cyanuric acid and 28% to 91% for 15N13C-melamine, indicating substantial matrix effects nih.gov. This compound, being a related polar compound, is similarly susceptible to these interferences.

A primary challenge in this compound analysis is its extremely low solubility in traditional extraction solvents, which complicates its extraction from various matrices fda.gov. To overcome this, novel solvent systems, such as mixtures of diethylamine (B46881) (DEA), water, and acetonitrile, have been developed to ensure adequate extraction and dissolution of this compound and related compounds from diverse sample types fda.gov.

Several strategies are employed to compensate for or minimize matrix effects in this compound analysis:

Matrix-Matched Calibration: This widely used strategy involves preparing calibration standards in an analyte-free control matrix that is representative of the samples being analyzed researchgate.netthamesrestek.co.uk. This approach effectively compensates for any analyte losses during sample preparation and accounts for matrix-induced signal alterations nih.govresearchgate.net. For commodities requiring lower minimum reporting levels (MRLs), matrix-matched standards are often preferred over solvent-based standards thamesrestek.co.uk.

Internal Standards: The use of isotopically labeled internal standards is considered one of the most effective methods for compensating for matrix effects nih.govresearchgate.net. These standards behave similarly to the analyte during extraction and analysis, allowing for correction of variations caused by the matrix or instrument nih.gov.

Optimized Sample Preparation and Clean-up: Effective sample preparation is crucial for isolating this compound from complex biological matrices cmbr-journal.com. Techniques such as solid-phase extraction (SPE) are frequently employed. For this compound, specific modifications to SPE clean-up procedures have been necessary. For instance, changing the elution solution to 5% NH4OH in methanol significantly improved the recovery of this compound from MCX SPE cartridges, as it does not elute efficiently with basic acetonitrile solutions nih.gov. A dichloromethane (B109758) (DCM) wash step can also be incorporated to reduce matrix effects without compromising analyte recoveries nih.gov.

Sample Dilution and Reduced Injection Volumes: Simple approaches like sample dilution or using smaller injection volumes can reduce the amount of matrix components introduced into the analytical system, thereby minimizing matrix suppression. However, this strategy is only viable if the method's sensitivity is not compromised mdpi.com.

Chromatographic Optimization: Adjusting chromatographic conditions, such as using a higher starting temperature or a slower temperature ramp in GC, can improve resolution and help overcome interferences caused by co-eluting matrix components fda.gov. Hydrophilic Interaction Chromatography (HILIC) has also been successfully applied for the simultaneous analysis of this compound and related compounds, demonstrating good linearity and recoveries in milk and infant formula chromatographyonline.com.

Monitoring for Carryover: this compound, similar to cyanuric acid, can exhibit carryover effects in analytical instruments. To minimize instrument exposure and potential carryover, it is recommended to inject low standard preparations at the beginning of a sample set. Running solvent blanks throughout the analytical sequence also helps monitor for sample carryover between runs fda.govnih.gov.

The recovery rates of this compound in spiked blank milk powder samples, using a GC-MS/MS method, demonstrate the effectiveness of these strategies.

| Concentration Spiked (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Source |

| 0.5 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |

| 1 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |

| 2 | 61.4 - 117.2 | ≤ 11.5 | besjournal.com |

In HILIC-LC-MS/MS analysis, recoveries for this compound were reported to be in the range of 68%–89% chromatographyonline.com.

Ammelide in Materials Science and Polymer Chemistry

Role in Specialty Polymer Synthesis

Ammelide is actively utilized in the creation of specialty polymers. chemimpex.com The inherent structure of triazine derivatives, particularly the s-triazine core, facilitates their use as foundational frameworks for synthesizing new materials and drug candidates due to the ease of their synthesis from readily available starting materials. mdpi.com Melamine (B1676169) resins, which are thermosetting plastics, are extensively employed across various industries for their hard and durable characteristics. researchgate.net These resins are formed by combining melamine with formaldehyde (B43269) and other agents, resulting in durable thermosetting plastics found in high-pressure decorative laminates, dinnerware, laminate flooring, and dry-erase boards. wikipedia.org Furthermore, sulfonated melamine formaldehyde (SMF) is a polymer specifically used as an admixture in cement to modify its properties. wikipedia.org

Enhancement of Material Properties

This compound contributes to the enhancement of various material properties. chemimpex.com

This compound is recognized for its ability to enhance thermal stability in materials. chemimpex.com Research indicates that this compound formation becomes predominant above 250°C, demonstrating greater stability compared to cyanuric acid. researchgate.net Both this compound and ammeline (B29363) exhibit high thermal stability, requiring temperatures approaching 700 °C for complete decomposition. researchgate.net The salt of melamine and cyanuric acid, known as Melapur MC, demonstrates superior thermal stability compared to pure melamine, remaining stable up to approximately 320°C, which makes it suitable for polymers processed at higher temperatures. atamanchemicals.com Beyond 320°C, Melapur MC undergoes an endothermic decomposition into melamine and cyanuric acid, functioning as a heat sink. atamanchemicals.com Melamine and its derivatives are also known for their fire-retardant properties, attributed to the release of nitrogen gas upon burning or charring. wikipedia.org These compounds, including melamine and its salts, are incorporated as fire-retardant additives in paints, plastics, and paper. wikipedia.org Additionally, melamine foam is utilized for its insulating and soundproofing capabilities. wikipedia.org In specific applications, crosslinked polyamide materials are employed in electronics and electrical components where good short-term heat resistance is crucial. google.com Studies have also shown that melamine-formaldehyde microcapsules can achieve improved thermal stability through pH modulation during their synthesis, exhibiting minimal weight loss at 300°C. mdpi.com

The incorporation of this compound can also lead to enhanced chemical resistance in materials. chemimpex.com Triazine derivatives are known to function as corrosion inhibitors. mdpi.com Ammeline, another triazine derivative, is considered an excellent candidate for the construction of high-resistance Metal-Organic Frameworks (MOFs) due to its enol-keto isomeric moiety and the C3 symmetry and coordination capabilities of its 1,3,5-triazine (B166579) ring, which contribute to enhanced structural stability. researchgate.net A novel 1,3,5-triazine μ3-bridged neutral copper(I) framework (SXU-120), derived from melamine, has demonstrated exceptional stability, even in highly corrosive environments such as a 10 M KOH solution. researchgate.net

Triazine Derivatives in Novel Material and Catalyst Development

The 1,3,5-triazine ring, characterized by its six-membered structure and closed π-electron system, possesses C3 symmetry and significant coordination abilities. This makes compounds containing this ring ideal as μ3-bridged linkers for constructing highly symmetrical Metal-Organic Frameworks (MOFs) with improved structural stability. researchgate.net Beyond their role in materials, triazine derivatives are actively explored in various other fields. They are used in the development of new materials and are investigated for their potential in synthesizing novel pharmaceutical agents, particularly those targeting specific biological pathways, owing to their unique chemical structures. chemimpex.commdpi.com

Triazine derivatives also find application as herbicides, insecticides, and energetic materials. mdpi.com The synthesis of novel organic derivatives from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through condensation with various amines yields trisubstituted triazines, which are subsequently evaluated for their microbial activity. rasayanjournal.co.in Cyanuric chloride's differential reactivity for chlorine displacement during aromatic nucleophilic substitution, which is temperature-dependent, allows for the sequential substitution of three different nucleophiles onto the same triazine core. This property enables the creation of a vast array of triazine derivatives with diverse applications. rasayanjournal.co.in The broad biological activities of triazine derivatives include antimicrobial, anticancer, antiviral, antifungal, antimalarial, and antidiabetic properties. researchgate.net Furthermore, magnetic molecularly imprinted polymers (MMIPs) incorporating triazine derivatives exhibit high chemothermal stability, rapid extraction capabilities, and high selectivity, showing promise in the detection of pesticide residues. researchgate.net Melam complexes, which are related to triazines, demonstrate excellent hydrolytic and thermal stability, making them promising candidates for heterogeneous catalysis in aqueous media. researchgate.net

Environmental Chemistry and Fate of Ammelide

Occurrence and Distribution in Environmental Matrices

Ammelide has been detected across diverse environmental compartments, reflecting its widespread presence.

This compound, as part of the sum of melamine (B1676169) and its derivatives (Σ4MELs), has been identified in various water sources. A study conducted in New York State, USA, analyzed 223 water samples, revealing the presence of these compounds. The median sum concentrations (Σ4MELs) were 512 ng/L in tap water, 370 ng/L in river water, 347 ng/L in lake water, 186 ng/L in seawater, and 98 ng/L in bottled water. While cyanuric acid was generally the predominant compound in most of these matrices, melamine was found to dominate in river and lake water samples. Maximum reported concentrations for melamine and its derivatives (including this compound) reached up to 0.2 µg/L in tap water, 3.7 µg/L in river water, and 1.7 µg/L in lake water. sigmaaldrich.com Limited information was available regarding specific this compound residue levels in drinking water in a 2008 report, which made it difficult to estimate general concentrations. wikipedia.org this compound is also utilized as an environmental contaminant indicator for monitoring melamine in drinking water. guidechem.com

Wastewater and sewage sludge represent significant environmental reservoirs for this compound and its related compounds. In New York State, USA, the median sum concentration of melamine and its derivatives (Σ4MELs) in wastewater was reported at 1240 ng/L, with cyanuric acid constituting the majority (60-100%). sigmaaldrich.comfishersci.at A nationwide survey in the United States examined archived sewage sludge samples from 68 wastewater treatment plants. The total concentrations of melamine, ammeline (B29363), this compound, and cyanuric acid in sludge ranged from 34 to 1800 ng/g dry weight (dw), with a mean concentration of 240 ng/g dw. Melamine (46%) and cyanuric acid (40%) were the primary contributors, accounting for 86% of the total mass of analytes. fishersci.fi While a Chinese study on urine samples indicated this compound accounted for 10.8% of total nitrogen-containing flame retardants (NFRs), alongside melamine (16.3%) and cyanuric acid (66.2%), this suggests a pathway for these compounds into wastewater systems. fishersci.ca Research into biological wastewater treatment systems has indicated that this compound, ammeline, and cyanuric acid were not detected as degradation products of melamine in either solid or liquid phases, suggesting that removal primarily occurs through biomass adsorption rather than biodegradation. tcichemicals.com In melamine production processes, a small portion of the mother liquor is purged to prevent the excessive accumulation of this compound, which could lead to its precipitation during melamine crystallization. This purged stream is de-ammoniated, potentially causing this compound to precipitate, which is then separated and discharged. Current time information in Bordeaux, FR.

Table 1: Median Concentrations of Σ4MELs in Various Water Matrices (New York State, USA) sigmaaldrich.comfishersci.at

| Water Matrix | Median Σ4MELs Concentration (ng/L) |

| Swimming Pool Water | 1.5 × 10⁷ |

| Wastewater | 1240 |

| Precipitation | 739 |

| Tap Water | 512 |

| River Water | 370 |

| Lake Water | 347 |

| Seawater | 186 |

| Bottled Water | 98 |

Table 2: Mean and Range of Melamine and its Derivatives in US Sewage Sludge fishersci.fi

| Analyte Group | Mean Concentration (ng/g dw) | Range (ng/g dw) |

| Sum of 4 target compounds | 240 | 34 - 1800 |

This compound and its derivatives are also found in precipitation. In New York State, USA, the median sum concentration of melamine and its derivatives (Σ4MELs) in precipitation was 739 ng/L, with cyanuric acid being the predominant compound (60-100%). sigmaaldrich.comfishersci.at Concentrations of these compounds in precipitation were reported to be 2 to 5 times higher than those observed in surface water in New York State. wikipedia.org

Indoor dust serves as a significant reservoir for this compound. A global study analyzing 341 indoor dust samples from 12 countries detected this compound in all samples, with a global median concentration of 48 ng/g. Other related compounds found included melamine (1800 ng/g), cyanuric acid (1100 ng/g), and ammeline (45 ng/g). wikipedia.orguni.lufishersci.pt The total concentrations of melamine and its derivatives varied considerably by country, with the highest median concentration observed in the United States (17,000 ng/g), followed by Japan (8400 ng/g), China (8000 ng/g), South Korea (7300 ng/g), Saudi Arabia (4400 ng/g), Romania (4300 ng/g), Greece (3400 ng/g), Kuwait (2400 ng/g), Vietnam (2300 ng/g), Colombia (1300 ng/g), Pakistan (820 ng/g), and India (430 ng/g). wikipedia.orguni.lufishersci.pt E-waste recycling activities have been identified as a significant contributor to the emission of melamine and its derivatives, including this compound, into indoor dust. Geometric mean concentrations in e-waste workshops were found to be 15,018 ng/g, in urban houses 9060 ng/g, in local rural houses 6204 ng/g, and in local streets 201 ng/g. fishersci.ca The presence of these compounds in indoor dust is linked to their extensive use in household products such as furniture, dinnerware, and food utensils. wikipedia.orguni.lufishersci.pt

Table 3: Global Median Concentrations of this compound and Related Compounds in Indoor Dust wikipedia.orguni.lufishersci.pt

| Compound | Global Median Concentration (ng/g) |

| Melamine | 1800 |

| Cyanuric Acid | 1100 |

| This compound | 48 |

| Ammeline | 45 |

Sources of this compound in the Environment

The primary source of this compound in the environment is its formation as a byproduct during the thermal decomposition of urea (B33335) and its derivatives.

This compound is a well-established byproduct of the thermal decomposition of urea. fishersci.cawikipedia.orgresearchgate.netbmrb.iowikidata.org The decomposition of urea progresses through several temperature-dependent stages. As temperature increases beyond urea's melting point of 133 °C, urea breaks down into ammonia (B1221849) and isocyanic acid. This isocyanic acid can then react further to form biuret (B89757), cyanuric acid, and ultimately, this compound. fishersci.cabmrb.io In the temperature range of 190–250 °C, the decomposition of biuret contributes to the formation of both cyanuric acid and this compound. fishersci.cawikidata.org At approximately 225 °C, cyanuric acid is the main component observed, alongside smaller quantities of this compound, ammeline, and melamine. fishersci.ca Above 250 °C, this compound formation becomes more prominent and is considered more stable than cyanuric acid. This compound, along with ammeline and melamine, is generally observed to decompose gradually at temperatures exceeding 360 °C, with this compound's elimination noted around 600 °C. fishersci.ca Further studies corroborate the formation of this compound from biuret and cyanic acid, with both this compound and cyanuric acid beginning to appear at approximately 175 °C, albeit at a slow reaction rate. researchgate.net this compound can also be synthesized from cyanuric acid and ammonia when heated in a closed vessel at 300 °C or higher. Beyond its formation as a thermal decomposition product, this compound and other melamine derivatives are incorporated as additives in flame retardants and are present in various melamine-containing consumer goods, such as laminates, adhesives, glues, and plastics, which are extensively used in electronic products. fishersci.ca this compound is also pre-registered under REACH regulations, indicating its industrial relevance.

Hydrolysis Product of Ammeline

This compound (6-amino-2,4-dihydroxy-1,3,5-triazine) is recognized as the hydrolysis product of ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) wikipedia.org. This transformation is a sequential step in the hydrolysis of melamine. Melamine can be hydrolyzed sequentially to ammeline, this compound, and finally to cyanuric acid researchgate.net. For instance, boiling ammeline with a dilute alkali can yield this compound wikipedia.org.

Metabolite and Impurity of Melamine Production

This compound frequently occurs as an impurity in melamine and cyanuric acid feedstocks sigmaaldrich.comnih.gov. Both ammeline and this compound are recognized as impurities that form during the production of melamine researchgate.netopenrepository.com. Commercially produced melamine, often manufactured from urea, can contain structural analogues such as cyanuric acid, this compound, and ammeline openrepository.comwho.int. The raw melamine produced can have impurity concentrations ranging from 6% to 12% by weight, including oxy-amino-triazines like ammeline and this compound google.com. These impurities, particularly this compound and ammeline, are undesirable in melamine production due to their acidic nature, which can catalytically affect subsequent melamine-formaldehyde resin production taylorandfrancis.com. Consequently, they must be removed from crude melamine through methods such as alkali washing or crystallization taylorandfrancis.com. This compound and ammeline can also be formed through the microbial degradation of melamine openrepository.com.

Environmental Degradation and Transformation Pathways

This compound undergoes various degradation and transformation processes in the environment, leading to its breakdown into simpler, more stable compounds.

Decomposition to Carbon Dioxide and Ammonia with Water

When heated with water to 170 °C, this compound decomposes into carbon dioxide and ammonia wikipedia.orgat.ua. This process represents a complete mineralization pathway for the compound under specific conditions.

Oxidation to Cyanuric Acid

This compound can be converted into cyanuric acid through oxidation wikipedia.org. This transformation can be achieved using oxidizing agents such as potassium permanganate, or by boiling with acids or alkalis wikipedia.org. In advanced oxidation processes (AOPs), the oxidative degradation of s-triazine derivatives, including this compound, can yield cyanuric acid unito.it.

Microbial Degradation Processes

Microbial degradation plays a role in the environmental fate of this compound. Bacteria metabolize melamine through a series of deamination reactions, producing ammeline, this compound, and ultimately cyanuric acid nih.gov.

While melamine deaminases (TriA and TrzA) are known for their role in the deamination of melamine, and enzymes like AtzC and TrzC are capable of this compound deamination, the specific genes and enzymes responsible for the second deamination reaction (ammeline to this compound) have been identified as guanine (B1146940) deaminase nih.gov. This highlights the enzymatic pathways involved in the microbial transformation of this compound.

Sequential Deamination to Cyanuric Acid

This compound undergoes sequential deamination, primarily through microbial activity, to form cyanuric acid (PubChem CID: 7956). This transformation is a crucial step in the environmental breakdown of melamine and its derivatives. For instance, bacterial enzymes like AtzC from Pseudomonas sp. strain ADP catalyze the hydrolytic deamination of N-isopropylthis compound to yield cyanuric acid and isopropylamine. This enzyme has also been shown to deaminate other s-triazine compounds, producing cyanuric acid nih.gov. Similarly, purified AtzC from Pseudomonas sp. strain ADP catalyzes the hydrolytic deamination of this compound to produce cyanuric acid, with product identity confirmed through UV spectroscopy and HPLC nih.gov. Melamine itself is metabolized through three consecutive hydrolytic deamination reactions, first to ammeline, then this compound, and finally yielding cyanuric acid researchgate.netnih.govbrandonboor.com. This process can be carried out by various bacterial strains, including Pseudomonas strain A and Klebsiella terragena nih.gov.

Further Breakdown to Biuret, Urea, and Ammonia/Carbon Dioxide

Cyanuric acid, the deamination product of this compound, can be further metabolized by microorganisms. This subsequent degradation typically proceeds through intermediates such as biuret (PubChem CID: 7913) and urea (PubChem CID: 1176), ultimately leading to the mineralization of the compounds into ammonia (PubChem CID: 222) and carbon dioxide researchgate.netnih.govbrandonboor.comelika.eusfoodstandards.gov.auapec.org. Studies have shown that in cell-free extracts, cyanuric acid undergoes further metabolism to biuret, urea, and ammonia researchgate.net. The biodegradation of cyanuric acid proceeds through biuret and allophanate (B1242929) intermediates to yield carbon dioxide and ammonia as final products apec.org. This complete mineralization of melamine, through intermediates like ammeline, this compound, cyanuric acid, biuret, and allophanate, has been observed in mixed bacterial cultures, including a novel Nocardioides species researchgate.net.

Environmental Monitoring and Risk Assessment

This compound and its degradation products are subject to environmental monitoring to assess their presence and potential impact.

Monitoring in Water Samples

This compound, along with melamine, ammeline, and cyanuric acid, has been detected in various aquatic environments. A study in New York State, USA, analyzed 223 water samples, including river water, lake water, seawater, tap water, bottled water, rainwater, wastewater, and swimming pool water, for the presence of melamine and its derivatives federalregister.govrivm.nlchemicalbook.com. The sum concentrations of melamine and its derivatives (Σ4MELs) were found to decrease in the following order: swimming pool water (median: 1.5 × 10^7 ng/L) >> wastewater (1240 ng/L) > precipitation (739 ng/L) > tap water (512 ng/L) > river water (370 ng/L) > lake water (347 ng/L) > seawater (186 ng/L) > bottled water (98 ng/L) federalregister.gov. Cyanuric acid was often the dominant compound in swimming pool water, wastewater, precipitation, tap water, seawater, and bottled water, while melamine was more prevalent in river and lake water federalregister.gov. This compound concentrations were generally very low in infant formula samples nih.gov.

An overview of reported concentrations of melamine and its derivatives (including this compound) in various water samples is presented in the table below:

| Water Sample Type | Median Σ4MELs Concentration (ng/L) federalregister.gov | Dominant Compound federalregister.gov |

| Swimming Pool Water | 1.5 × 10^7 | Cyanuric Acid |

| Wastewater | 1240 | Cyanuric Acid |

| Precipitation | 739 | Cyanuric Acid |

| Tap Water | 512 | Cyanuric Acid |

| River Water | 370 | Melamine |

| Lake Water | 347 | Melamine |

| Seawater | 186 | Cyanuric Acid |

| Bottled Water | 98 | Cyanuric Acid |

Monitoring in Indoor Dust

This compound and its derivatives have been identified in indoor dust, indicating their presence in indoor environments. A study focusing on e-waste recycling facilities and adjacent communities identified the occurrence of melamine, cyanuric acid, this compound, and ammeline in indoor dust for the first time hpc-standards.com. These target analytes were detected in almost all dust samples, with melamine and cyanuric acid being the dominant compounds hpc-standards.com. The total concentrations of melamine and its derivatives varied across sampling locations, with e-waste workshops showing the highest levels (geometric mean: 15018 ng/g), followed by urban houses (9060 ng/g), local rural houses (6204 ng/g), and local streets (201 ng/g). This suggests that e-waste dismantling and recycling activities significantly contribute to the emission of these compounds into indoor dust.

Reported concentrations of this compound and related compounds in indoor dust are summarized below:

| Location Type | This compound Concentration (ng/g) | Dominant Compounds hpc-standards.com |

| E-waste Workshops | Included in ΣMELs (GM: 15018) | Melamine, Cyanuric Acid |

| Urban Houses | Included in ΣMELs (GM: 9060) | Melamine, Cyanuric Acid |

| Local Rural Houses | Included in ΣMELs (GM: 6204) | Melamine, Cyanuric Acid |

| Childcare Facilities Dust | Median: 299 | Melamine, Ammeline, Cyanuric Acid |

| Local Streets | Included in ΣMELs (GM: 201) | Melamine, Cyanuric Acid |

Preliminary Hazard Assessment

Preliminary hazard assessments for melamine and its analogues, including this compound, have been conducted, often in the context of food safety incidents. While individual toxicity data for this compound may be limited, it is often considered alongside melamine and cyanuric acid due to their co-occurrence and potential for combined effects federalregister.govnih.gov.

For instance, preliminary hazard assessments of melamine and cyanuric acid in waters have suggested that their ecological or human health risks are minimal federalregister.gov. However, it has been noted that simultaneous exposure to melamine and cyanuric acid can be more toxic than exposure to each compound individually, as their combination can lead to crystal formation and kidney toxicity nih.gov. The European Food Safety Agency (EFSA) recommended applying a tolerable daily intake (TDI) for the total of melamine and its analogues (ammeline, this compound, cyanuric acid).

This compound is pre-registered under REACH, indicating that some level of hazard evaluation has been undertaken for regulatory purposes. While a comprehensive chemical safety assessment specific to this compound alone may not always be publicly available, its GHS classification indicates that it can cause skin and serious eye irritation. It may also cause respiratory irritation. Environmental hazards related to transport are generally not indicated.

Ammelide in Agricultural Chemistry

Role as an Intermediate in Herbicide and Fungicide Synthesis

Ammelide serves as a crucial intermediate in the synthesis of both herbicides and fungicides chemimpex.com. It is widely utilized by researchers and industry professionals as a key component in the development of herbicides, contributing to the control of unwanted plant growth chemimpex.com. Its presence as a precursor in the manufacturing of herbicides further underscores its importance in this domain solubilityofthings.com.

Efficacy in Controlling Unwanted Plant Growth and Pathogens

The efficacy of this compound in controlling unwanted plant growth and pathogens is highly valued in agricultural applications chemimpex.com. As a member of the triazine family, its structure suggests a potential role in agricultural chemistry for inhibiting unwanted plant growth solubilityofthings.com. Triazines, as a broader class, are extensively employed as herbicides due to their ability to inhibit photosynthesis in undesirable plants researchgate.net.

Contribution as a Nitrogen Source in Fertilizers

This compound plays a role as a nitrogen source in fertilizers, contributing to improved crop yields chemimpex.com. It is one of the derivatives of melamine (B1676169), alongside cyanuric acid and ammeline (B29363), that has been detected in nitrogenous fertilizers, such as urea (B33335) acs.org. The effectiveness of triazines as fertilizers is contingent upon the presence of soil microorganisms capable of metabolizing them into readily available nitrogen compounds like urea or ammonia (B1221849) asm.org.

Research indicates that the nitrification of nitrogen released from this compound, among other triazine compounds, varies inversely with the number of amino groups present on the triazine ring acs.org. This compound can function as a slow-release nitrogen source koreascience.kr. For context, the nitrogen content of this compound is approximately 43.75%.

Table 1: Nitrogen Content of Selected Triazine Compounds and Fertilizers

| Compound/Fertilizer | Chemical Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) | PubChem CID |

| This compound | C₃H₄N₄O₂ | 128.09 chemeurope.com | 43.75 | 12584 |

| Urea | CH₄N₂O | 60.06 | 46 acs.orgoriginsoilnutrition.co.uk | - |

| Melamine | C₃H₆N₆ | 126.12 | 66 sci-hub.se | 7955 |

Note: Nitrogen content for this compound is calculated based on its molecular formula and molar mass.

Agricultural Significance within the Triazine Family

This compound is an integral member of the triazine family, characterized by its distinctive three-ring structure chemimpex.comsolubilityofthings.com. This family of compounds is extensively studied for its applications in herbicides solubilityofthings.com. Within the broader context of triazine metabolism, this compound is a hydrolysis product of ammeline, which itself is derived from the hydrolysis of melamine chemeurope.comwikipedia.org. The sequential deamination pathway in bacteria typically involves the transformation of melamine to ammeline, then to this compound, and finally to cyanuric acid nih.govresearchgate.net. This metabolic relationship underscores this compound's interconnectedness with other agriculturally relevant triazines and its role in nitrogen cycling within ecosystems.

Ammelide in Pharmaceutical and Biochemical Research

Exploration for Potential in Synthesizing New Drugs

Ammelide is actively investigated for its potential in the synthesis of new pharmaceutical compounds wikipedia.org. Its distinct chemical architecture makes it a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds fishersci.catera.org. Researchers leverage this compound's unique properties in drug design and the synthesis of various pharmaceuticals fishersci.catera.org. The resemblance of this compound's structure to certain components found in nucleic acids further highlights its potential implications in biochemical research and drug development fishersci.ca.

Targeting Specific Biological Pathways

The unique chemical structure of this compound positions it as a subject of exploration for targeting specific biological pathways wikipedia.org. It serves as a research tool for investigating interactions within biological systems, owing to its affinity for various biological targets fishersci.ca. Furthermore, studies delve into this compound's role in biochemical pathways, contributing to a deeper understanding of nitrogen metabolism in both plants and microorganisms wikipedia.org.

Biochemical Interactions and Nitrogen Metabolism Studies

This compound is a key compound in the study of biochemical interactions, particularly concerning nitrogen metabolism. It is recognized as a hydrolysis by-product of melamine (B1676169) and is frequently present as an impurity in feedstocks of melamine and cyanuric acid fishersci.fi. In bacterial metabolism, melamine undergoes a series of sequential deamination reactions, first converting to ammeline (B29363), then to this compound, and finally to cyanuric acid nih.govnih.govnih.gov. This metabolic pathway is crucial for understanding the environmental degradation of nitrogenous compounds and has implications for melamine toxicity nih.gov. Studies have explored the deamination reactions involving both ammeline and this compound that lead to the formation of cyanuric acid nih.gov. This compound serves as an intermediate in this bacterial melamine metabolism pathway nih.gov. Research indicates that this compound metabolism can be observed in bacterial cultures, sometimes following an initial lag phase nih.gov.

Derivatives with Biological Properties (e.g., Antifungal, Antibacterial, Antitumor Activities)

The broader class of triazine derivatives, to which this compound belongs, is known for possessing a versatile pharmacophore that enables a wide spectrum of biological activities. These include pesticidal, antibacterial, antifungal, antiendotoxin, antileishmanial, antitubercular, and anticancer properties guidetopharmacology.org. Specifically, some derivatives with similar triazine structures have demonstrated notable antifungal, antibacterial, and even antitumor activities, making them relevant in pharmaceutical research fishersci.at.

Recent research has focused on the synthesis and biological screening of triazine amine derivatives. Several of these synthesized compounds have exhibited significant antibacterial activity against various human pathogenic microorganisms uni.lu. Furthermore, these derivatives have shown potential as antifungal agents against a range of fungi, including Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus niger uni.lu. The mechanisms underlying these biological effects can include the inhibition of enzymatic activity, such as reverse transcriptase in the case of antiviral derivatives, and the induction of apoptosis in cancer cells fishersci.fi. The ability to modify the triazine structure suggests that further enhancements in biological activity and selectivity towards specific biological targets are possible fishersci.fi.

Here is a summary of observed biological activities for triazine derivatives, including those related to this compound:

| Activity Type | Examples of Observed Effects/Targets | Source |

| Antifungal | Against Candida spp. and Aspergillus niger uni.lu | uni.lu |

| Antibacterial | Against human pathogenic microorganisms uni.lu | uni.lu |

| Antitumor | Efficacy against melanoma cell lines fishersci.fi | fishersci.fi |

| Antiviral | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV fishersci.fi | fishersci.fi |

Enzymatic Transformations involving this compound

This compound is a crucial product in the enzymatic hydrolysis and deamination of other triazine compounds. It is formed through the enzymatic deamination of ammeline nih.govnih.govnih.govwikipedia.orgnih.gov. A key enzyme facilitating this transformation is guanine (B1146940) deaminase, which is widely distributed in bacteria and can catalyze the deamination of ammeline at rates sufficient to support bacterial growth using ammeline as a sole nitrogen source nih.govnih.govnih.gov. Molecular simulations indicate that ammeline can bind to the active sites of guanine deaminase in a manner similar to guanine, suggesting a promiscuous activity of this enzyme nih.govnih.gov.

Beyond its formation, this compound itself can undergo further enzymatic transformation. It can be deaminated to cyanuric acid nih.govnih.govuni.lu. Enzymes such as AtzC and TrzC have been identified as capable of catalyzing the deamination of this compound nih.gov. Computational studies have revealed that the deamination reaction of this compound generally exhibits lower energy barriers compared to the deamination of ammeline, indicating a more facile conversion in certain contexts nih.gov.

The sequential enzymatic breakdown of melamine in bacteria highlights this compound's position as an intermediate:

| Step | Reactant | Enzyme(s) Involved | Product(s) | Source |

| 1 | Melamine | Melamine deaminase (TriA, TrzA) | Ammeline | nih.govuni.lu |

| 2 | Ammeline | Guanine deaminase | This compound | nih.govnih.govnih.govwikipedia.orgnih.gov |

| 3 | This compound | This compound deaminases (e.g., AtzC, TrzC) | Cyanuric Acid | nih.govnih.govuni.lu |

Theoretical and Computational Studies of Ammelide

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely utilized computational method for investigating Ammelide and related triazine compounds. Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.atfishersci.cafishersci.finih.govnih.govnih.govnih.govnih.gov Researchers frequently employ various DFT functionals and basis sets to achieve accurate descriptions of molecular systems. Common functionals include B3LYP, M06, M06-2X, APFD, G3MP2, G4MP2, and ωB97X-D, often combined with basis sets such as 6-31G(d) or 6-311++G(d,p). Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.atfishersci.finih.govnih.govnih.govnih.govmpg.de

DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra (e.g., UV, IR, ¹³C-NMR), and determining thermodynamic properties. Current time information in Bordeaux, FR.tera.orgnih.gov Furthermore, DFT is extensively applied to explore electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MESP), and to map out detailed reaction mechanisms, including the identification of energy barriers and transition states. Current time information in Bordeaux, FR.fishersci.attera.orgfishersci.finih.govnih.gov For instance, DFT modeling studies have been performed to map out mechanistic details for methylation approaches, with computed results aligning with experimental observations. Current time information in Bordeaux, FR.

Wavefunction Theories